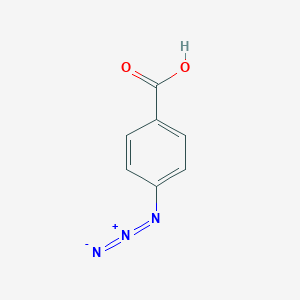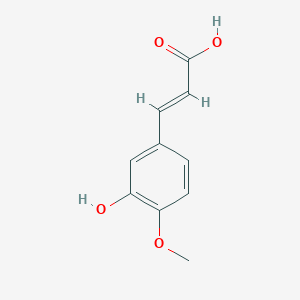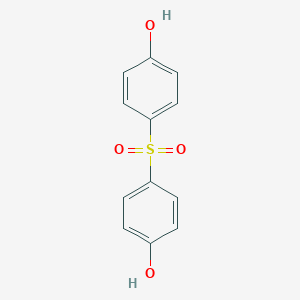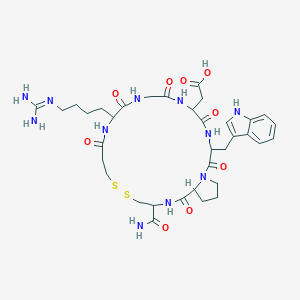
Benalaxil-M
Descripción general
Descripción
Benalaxyl-M is a widely used fungicide belonging to the phenylamide class of fungicides. It is specifically effective against plant pathogens of the Oomycetes group, which includes downy mildews and other related species. Benalaxyl-M is the more active R-enantiomer of benalaxyl, making it more effective in its fungicidal action. It is characterized by its low aqueous solubility and moderate volatility, making it a suitable choice for agricultural applications .
Aplicaciones Científicas De Investigación
Benalaxyl-M has a wide range of scientific research applications, including:
Agriculture: It is primarily used as a fungicide to control fungal infections in crops such as grapes, tomatoes, and potatoes.
Biology: Research studies utilize Benalaxyl-M to understand the mechanisms of fungal resistance and the impact of fungicides on plant health.
Industry: Benalaxyl-M is used in the formulation of various agricultural products, contributing to improved crop yields and reduced fungal infections
Mecanismo De Acción
Target of Action
Benalaxyl-M, a fungicide, primarily targets Oomycetes . Oomycetes are “fungal-like” protista that are phylogenetically distinct from fungi . They comprise major plant pathogens within the orders Saprolegniales, Pythiales, Peronosporales (including species of Plasmopara, Phytophthora, Peronospora, Pseudoperonospora, Bremia), and Sclerosporales .
Mode of Action
Benalaxyl-M belongs to the phenylamide group of fungicides . It acts by inhibiting RNA polymerase I , a key enzyme involved in the synthesis of ribosomal RNA (rRNA). By inhibiting this enzyme, Benalaxyl-M prevents the formation of rRNA, thereby disrupting protein synthesis and ultimately leading to the death of the fungal cell .
Biochemical Pathways
The primary biochemical pathway affected by Benalaxyl-M is the synthesis of rRNA, which is crucial for protein synthesis in the fungal cell . By inhibiting RNA polymerase I, Benalaxyl-M disrupts this pathway, leading to a halt in protein production and subsequent cell death .
Pharmacokinetics
Benalaxyl-M is characterized by a favourable pharmacokinetics in plants . It has a low aqueous solubility and is quite volatile . These properties influence its absorption, distribution, metabolism, and excretion (ADME) in the environment. It is non-mobile, moderately persistent in soil systems but may be persistent in water systems .
Result of Action
The primary result of Benalaxyl-M’s action is the control of fungal infections on a variety of crops . It effectively controls diseases such as downy mildew, late blight, and grey mould among others . The inhibition of rRNA synthesis leads to a halt in protein production, causing the death of the fungal cell and preventing the spread of the infection .
Action Environment
The action of Benalaxyl-M is influenced by environmental factors. Its low aqueous solubility and volatility mean that it is less likely to leach into groundwater . It is moderately persistent in soil systems but may be persistent in water systems . These properties influence its environmental distribution and its efficacy in controlling fungal infections .
Análisis Bioquímico
Biochemical Properties
Benalaxyl-M plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, altering their function and influencing the overall biochemical environment .
Cellular Effects
Benalaxyl-M has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound’s presence can lead to significant changes in cellular behavior .
Molecular Mechanism
The mechanism of action of Benalaxyl-M is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular pathways involved are still being explored .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benalaxyl-M change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Benalaxyl-M vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . The exact dosage-response relationship is still being investigated .
Metabolic Pathways
Benalaxyl-M is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is a key aspect of its biochemical impact .
Transport and Distribution
Benalaxyl-M is transported and distributed within cells and tissues in a complex manner. It interacts with various transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Benalaxyl-M and its effects on activity or function are significant. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . The exact localization patterns and their impact on function are still being studied .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benalaxyl-M involves the reaction of methyl N-phenylacetyl-N-2,6-xylyl-DL-alaninate. The process typically includes the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of N-phenylacetyl-N-2,6-xylyl-DL-alaninate.
Chiral resolution: The racemic mixture is then subjected to chiral resolution to obtain the R-enantiomer, which is Benalaxyl-M.
Purification: The final product is purified using chromatographic techniques to ensure high purity and activity.
Industrial Production Methods: Industrial production of Benalaxyl-M follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted under controlled conditions.
Chiral resolution: Industrial-scale chiral resolution techniques are employed to separate the R-enantiomer.
Purification and formulation: The purified Benalaxyl-M is then formulated into various fungicidal products for agricultural use.
Análisis De Reacciones Químicas
Types of Reactions: Benalaxyl-M undergoes several types of chemical reactions, including:
Oxidation: Benalaxyl-M can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert Benalaxyl-M into its corresponding reduced forms.
Substitution: Benalaxyl-M can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Comparación Con Compuestos Similares
Benalaxyl-M is part of the phenylamide class of fungicides, which includes other compounds such as:
Metalaxyl: Another widely used phenylamide fungicide, known for its effectiveness against Oomycetes.
Metalaxyl-M (Mefenoxam): The more active enantiomer of metalaxyl, similar to how Benalaxyl-M is the active form of benalaxyl.
Furalaxyl: A phenylamide fungicide with similar properties but less commonly used.
Oxadixyl: Another member of the phenylamide class, known for its effectiveness against a range of fungal pathogens
Uniqueness of Benalaxyl-M: Benalaxyl-M stands out due to its higher activity as the R-enantiomer, providing more effective control of fungal infections at lower application rates. This increased activity also contributes to reduced environmental impact and improved efficacy in agricultural applications .
Propiedades
IUPAC Name |
methyl (2R)-2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPQIRJHIZUAQP-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N([C@H](C)C(=O)OC)C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058229 | |
| Record name | Benalaxyl-M | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98243-83-5 | |
| Record name | (-)-Benalaxyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98243-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benalaxyl-M [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098243835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benalaxyl-M | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Alanine, N-(2,6-dimethylphenyl)-N-(2-phenylacetyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENALAXYL-M | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2I4VH4B65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE](/img/structure/B116712.png)







![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)




![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)
